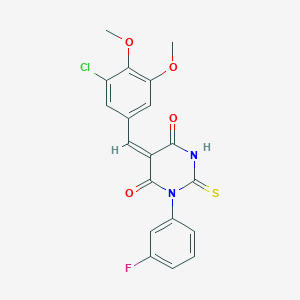
1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene, also known as INPPOB, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. INPPOB is a nitroalkene derivative of propoxybenzene, and its unique chemical structure makes it a promising candidate for use in various scientific applications.
Wirkmechanismus
The mechanism of action of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene is not fully understood. However, studies have shown that 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene can act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This property makes 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene a promising candidate for use in various chemical reactions.
Biochemical and Physiological Effects:
1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene has been shown to exhibit various biochemical and physiological effects. Studies have shown that 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene can inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for use in cancer treatment. 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene has also been shown to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for use in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various chemical reactions. However, one of the main limitations of using 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene is its high toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene. One potential direction is the development of new synthetic methods for the production of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene and its derivatives. Another potential direction is the study of the mechanism of action of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene and its potential applications in the treatment of various diseases. Additionally, the use of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene in the development of new materials and technologies is an area of potential future research.
Synthesemethoden
The synthesis of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene involves the reaction of 1-iodo-3-methoxy-5-(2-nitrovinyl)-2-bromo-4-propoxybenzene with potassium iodide in the presence of copper powder and N,N-dimethylformamide. This reaction results in the formation of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene has been studied for its potential applications in various scientific fields. One of the most promising applications of 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene is in the field of organic synthesis. 1-Iodo-3-methoxy-5-(2-nitrovinyl)-2-propoxybenzene can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C12H14INO4 |
|---|---|
Molekulargewicht |
363.15 g/mol |
IUPAC-Name |
1-iodo-3-methoxy-5-[(Z)-2-nitroethenyl]-2-propoxybenzene |
InChI |
InChI=1S/C12H14INO4/c1-3-6-18-12-10(13)7-9(4-5-14(15)16)8-11(12)17-2/h4-5,7-8H,3,6H2,1-2H3/b5-4- |
InChI-Schlüssel |
ZCYSHHFOMHKBJA-PLNGDYQASA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1I)/C=C\[N+](=O)[O-])OC |
SMILES |
CCCOC1=C(C=C(C=C1I)C=C[N+](=O)[O-])OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1I)C=C[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286199.png)
![2-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286200.png)
![2-chloro-4-(5-{(E)-[5-(4-methoxyphenyl)-7-methyl-3-oxo-6-(phenylcarbamoyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B286201.png)
![2-[(4,5-dibromo-2-furyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286202.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286203.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B286205.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)
